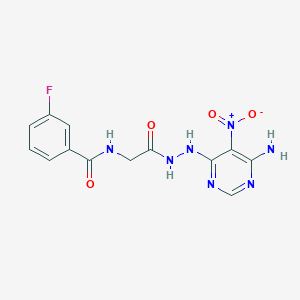

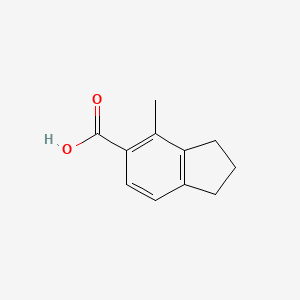

![molecular formula C17H15N5O3 B2916475 N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219911-88-2](/img/structure/B2916475.png)

N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X likely involves several steps, including cyclization reactions, condensations, and functional group transformations. Researchers have explored various synthetic routes to access similar imidazole-containing compounds . These methods often rely on heterocyclic chemistry and may involve the use of protecting groups, reagents, and catalysts.

Applications De Recherche Scientifique

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These compounds, with specific substituents, exhibit significant antimycobacterial efficacy, indicating the potential of similar structures in tuberculosis treatment research (Lv et al., 2017).

Aldehyde Oxidase Metabolism Reduction

The rapid metabolism of imidazo[1,2-a]pyrimidine derivatives by aldehyde oxidase (AO) poses challenges in drug development. Research on systematic modifications of these structures has identified strategies to reduce AO-mediated metabolism, thereby improving the stability and efficacy of potential therapeutic agents (Linton et al., 2011).

Antiviral Research

Compounds with imidazo[1,2-a]pyridine structures have been synthesized and tested for their antiviral properties, particularly against human rhinovirus. This research highlights the potential of such compounds in developing treatments for viral infections (Hamdouchi et al., 1999).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antisecretory and cytoprotective agents for treating ulcers. Although not all compounds showed significant activity, the study demonstrates the chemical framework's relevance in developing antiulcer medications (Starrett et al., 1989).

Catalyst-Free Synthesis

The development of environmentally benign synthesis methods for complex organic compounds is crucial in research. For instance, a catalyst-free method for synthesizing benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives demonstrates advances in green chemistry and synthetic efficiency (Shaabani et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c23-14-6-5-11(9-18-14)16(25)19-10-15(24)22-8-7-21-13-4-2-1-3-12(13)20-17(21)22/h1-6,9H,7-8,10H2,(H,18,23)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGFPNDUJBMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CNC(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

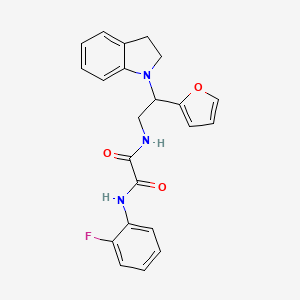

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)

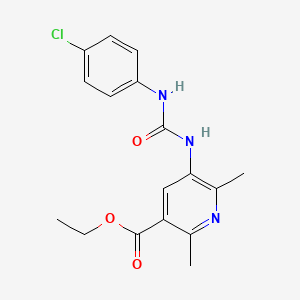

![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)

![2-Chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one](/img/structure/B2916398.png)

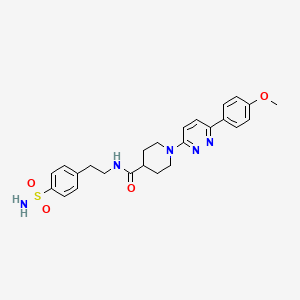

![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)

![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)